molecular formula C22H17ClN2O3 B15159740 [1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl](3-nitrophenyl)methanone CAS No. 828286-11-9

[1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl](3-nitrophenyl)methanone

Cat. No.: B15159740
CAS No.: 828286-11-9
M. Wt: 392.8 g/mol
InChI Key: XCJOHPPCKOOBHQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the dihydroisoquinoline core, followed by the introduction of the chlorophenyl and nitrophenyl groups through substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can reduce nitro groups

Properties

CAS No.

828286-11-9

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

[1-(2-chlorophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C22H17ClN2O3/c23-20-11-4-3-10-19(20)21-18-9-2-1-6-15(18)12-13-24(21)22(26)16-7-5-8-17(14-16)25(27)28/h1-11,14,21H,12-13H2

InChI Key

XCJOHPPCKOOBHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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